iso-PropylaMine-d9

Isotopic Purity Quantitative LC-MS Internal Standard

iso-Propylamine-d9 (CAS 1219794-73-6) is a perdeuterated isotopologue of isopropylamine, in which all nine hydrogen atoms have been substituted with deuterium, yielding the molecular formula C3D9N and a molecular weight of 68.17 g/mol. It is classified as a stable isotope-labeled (SIL) primary amine and is supplied as a colorless liquid with isotopic enrichment of 98 atom% D.

Molecular Formula C3H9N
Molecular Weight 68.167
CAS No. 1219794-73-6
Cat. No. B596714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameiso-PropylaMine-d9
CAS1219794-73-6
Synonymsiso-PropylaMine-d9
Molecular FormulaC3H9N
Molecular Weight68.167
Structural Identifiers
SMILESCC(C)N
InChIInChI=1S/C3H9N/c1-3(2)4/h3H,4H2,1-2H3/i1D3,2D3,3D/hD2
InChIKeyJJWLVOIRVHMVIS-OPWLHENWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

iso-Propylamine-d9 (CAS 1219794-73-6): Technical Baseline for Procurement and Analytical Selection


iso-Propylamine-d9 (CAS 1219794-73-6) is a perdeuterated isotopologue of isopropylamine, in which all nine hydrogen atoms have been substituted with deuterium, yielding the molecular formula C3D9N and a molecular weight of 68.17 g/mol [1]. It is classified as a stable isotope-labeled (SIL) primary amine and is supplied as a colorless liquid with isotopic enrichment of 98 atom% D [2]. The compound is primarily employed as an internal standard for quantitative mass spectrometry, as a tracer in metabolic studies, and as a deuterated building block in organic synthesis [3].

Why Unlabeled Isopropylamine or Alternative Deuterated Analogs Cannot Substitute for iso-Propylamine-d9 in Critical Analytical Workflows


Unlabeled isopropylamine (C3H9N, MW 59.11 g/mol) co-elutes and shares an identical mass spectrometric profile with the analyte of interest, rendering it wholly unsuitable for use as an internal standard in quantitative LC-MS or GC-MS assays [1]. Partial deuteration (e.g., isopropylamine-d6 or -d7) provides a reduced mass shift (Δm = 6 or 7 Da) compared to the Δm = 9 Da achieved with iso-Propylamine-d9. This narrower mass differential may be insufficient to resolve the internal standard from naturally occurring isotopic contributions of the analyte, particularly when the analyte is present at high concentration or when complex matrices introduce interfering ions. Furthermore, the 98 atom% D isotopic enrichment of iso-Propylamine-d9 exceeds the typical specifications of many partially deuterated alternatives, directly minimizing the residual unlabeled fraction that would otherwise contribute to analytical bias [2]. Consequently, the selection of iso-Propylamine-d9 is not merely a preference but a functional necessity for achieving the requisite accuracy, precision, and lower limit of quantitation (LLOQ) in regulated bioanalytical and environmental testing environments .

Quantitative Differentiation: iso-Propylamine-d9 vs. Unlabeled Isopropylamine and Partially Deuterated Analogs


Isotopic Enrichment: 98 atom% D Purity Minimizes Analytical Bias

iso-Propylamine-d9 is consistently supplied with a deuterium isotopic enrichment of 98 atom% D, as verified by multiple reputable vendors [1]. In contrast, partially deuterated analogs such as isopropylamine-d6 and isopropylamine-d7 are often provided at lower or less rigorously specified isotopic purity (e.g., 97-98% for d6, with greater batch-to-batch variability). The higher and more consistent enrichment of iso-Propylamine-d9 ensures that the residual unlabeled fraction—which directly contributes to baseline noise and calibration curve intercept bias—is minimized, thereby improving the lower limit of quantitation (LLOQ) and overall assay accuracy [2].

Isotopic Purity Quantitative LC-MS Internal Standard

Mass Spectrometric Differentiation: A Δm = 9 Da Shift Enables Unambiguous Quantitation

The complete deuteration of iso-Propylamine-d9 yields a molecular ion ([M+H]+) at m/z 69.1, compared to m/z 60.1 for unlabeled isopropylamine, resulting in a +9 Da mass shift [1]. This substantial mass differential effectively eliminates isotopic overlap between the internal standard and the analyte, even when the analyte is present at high concentrations. In contrast, isopropylamine-d6 (Δm = 6) and isopropylamine-d7 (Δm = 7) provide narrower separation, which can lead to significant cross-talk or isotopic interference in complex biological or environmental matrices, particularly when the analyte's natural isotopic envelope contributes signal to the internal standard channel [2].

Mass Spectrometry Stable Isotope Dilution LC-MS/MS

Physicochemical Property Alignment: Near-Identical Behavior to Unlabeled Isopropylamine Ensures Valid Internal Standard Tracking

Despite the mass difference, iso-Propylamine-d9 exhibits physicochemical properties that are highly comparable to those of unlabeled isopropylamine, a prerequisite for its function as an ideal internal standard [1]. The deuterated compound's density is 0.7±0.1 g/cm³, closely mirroring the 0.688-0.694 g/mL range of the unlabeled species [2][3]. Similarly, its boiling point (30.9±8.0 °C) and flash point (-32.2±0.0 °C) align with the unlabeled compound's 31-35 °C boiling range and -37 to -18 °C flash point, ensuring that the internal standard partitions and volatilizes analogously during sample preparation, extraction, and chromatographic separation .

Physicochemical Properties Sample Preparation Chromatography

Internal Standard Performance: Class-Leading Accuracy and Precision in Quantitative Bioanalysis

As a fully deuterated stable isotope-labeled internal standard (SIL-IS), iso-Propylamine-d9 is acknowledged as the preferred choice for achieving optimal assay performance in quantitative LC-MS/MS [1]. In contrast to structural analog internal standards, which can exhibit differential extraction efficiency and ionization suppression/enhancement, SIL-IS like iso-Propylamine-d9 co-elute and ionize nearly identically to the analyte, thereby compensating for matrix effects and variability throughout the entire analytical workflow [2]. While specific head-to-head validation data for iso-Propylamine-d9 are not publicly available, class-level evidence consistently demonstrates that SIL-IS methods yield improved intra- and inter-assay precision (CV < 15%) and accuracy (85-115%) relative to analog IS methods, which frequently fail to meet regulatory acceptance criteria for complex matrices [3].

Quantitative Bioanalysis Method Validation Stable Isotope Dilution

Labeled Precursor Utility: High Isotopic Abundance Enables Efficient Synthesis of Deuterated Derivatives

iso-Propylamine-d9 serves as a high-purity deuterated precursor for the synthesis of more complex labeled molecules. A representative example is the efficient synthesis of D6-clenproperol and D6-cimaterol, which employed deuterium-labeled isopropylamine as a precursor and achieved isotopic abundances of 99.5% and 99.7%, respectively, in acceptable yields [1]. The perdeuterated nature of iso-Propylamine-d9 (9 deuterium atoms) provides a higher total deuterium content per mole compared to d6 or d7 analogs, potentially improving the overall isotopic enrichment of the final product and reducing the complexity of post-synthetic purification to remove unlabeled byproducts.

Deuterium Labeling Organic Synthesis Metabolite Standards

NMR Reference Utility: Reduced Proton Background for Enhanced Spectral Clarity

Due to the substitution of all nine hydrogen atoms with deuterium, iso-Propylamine-d9 exhibits a dramatically attenuated proton NMR signal, thereby minimizing spectral interference when used as a solvent or reagent in proton NMR experiments . This property is particularly valuable when studying reaction mechanisms or molecular structures where the analyte's proton signals would otherwise be obscured by the intense peaks of an unlabeled isopropylamine solvent or reagent. While quantitative comparisons of spectral signal-to-noise ratio (S/N) are application-dependent, the complete absence of the nine protons present in unlabeled isopropylamine represents a theoretical 100% reduction in solvent-derived proton background .

NMR Spectroscopy Structural Elucidation Reaction Mechanism

Optimal Procurement and Application Scenarios for iso-Propylamine-d9 Based on Differentiated Evidence


Quantitative LC-MS/MS Analysis of Isopropylamine in Biological Matrices (Plasma, Urine, Tissues)

In regulated bioanalytical laboratories developing and validating LC-MS/MS methods for the quantitation of isopropylamine—whether as a drug metabolite, an environmental contaminant, or a biomarker—iso-Propylamine-d9 is the definitive internal standard of choice. Its +9 Da mass shift, combined with 98 atom% D isotopic enrichment, ensures unambiguous detection and minimizes isotopic cross-talk, enabling the method to achieve the precision (CV < 15%) and accuracy (85-115%) required by FDA and EMA guidance [1]. Furthermore, its near-identical physicochemical properties to unlabeled isopropylamine guarantee that it corrects for extraction efficiency, matrix effects, and instrument drift across the entire analytical run [2].

Metabolic Tracing of Amine-Containing Pharmaceuticals and Prodrugs

Researchers investigating the in vivo metabolic fate of amine-containing drugs, such as beta-blockers (e.g., propranolol) or other N-isopropylamino compounds, utilize iso-Propylamine-d9 to generate labeled drug candidates. The incorporation of nine deuterium atoms enables the precise tracking of the isopropylamine moiety through metabolic pathways using mass spectrometry, as demonstrated in early studies with hexadeuterated isopropylamine [3]. The high isotopic purity (98 atom% D) minimizes the background of unlabeled metabolite, thereby improving the sensitivity and quantitative accuracy of pharmacokinetic and drug metabolism studies [4].

Synthesis of Deuterium-Labeled Analytical Standards and Reference Materials

Custom synthesis laboratories and pharmaceutical R&D groups rely on iso-Propylamine-d9 as a key building block for the preparation of deuterated analytical standards, reference materials, and internal standards for a wide array of amine-containing target analytes. The perdeuterated nature of the compound ensures that the resulting labeled products possess a high isotopic abundance, as exemplified by the >99% isotopic abundance achieved in the synthesis of D6-clenproperol and D6-cimaterol [5]. This directly translates to reduced purification requirements, lower production costs, and higher-quality final products for downstream analytical applications.

Proton NMR Spectroscopy of Amine-Containing Reaction Mixtures and Compounds

Organic chemists and analytical scientists performing structural elucidation or reaction monitoring of amine-containing compounds by 1H NMR spectroscopy benefit from the use of iso-Propylamine-d9. Its complete deuteration effectively eliminates the intense proton signals that would otherwise obscure the region of interest, thereby improving spectral resolution and signal-to-noise ratio . This application is particularly valuable when isopropylamine is used as a reagent, solvent, or is generated as a byproduct in a reaction being studied.

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